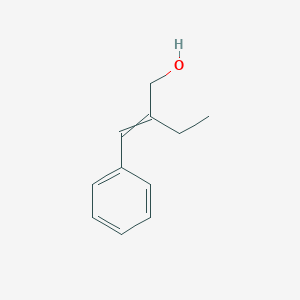
3-Hexanone, 1-hydroxy-5-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- is an organic compound with the molecular formula C13H18O2. It is a ketone with a hydroxyl group and a phenyl group attached to the hexane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction and subsequent oxidation to yield the desired compound. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- may involve large-scale aldol condensation reactions followed by purification processes such as distillation and recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexanone, 5-methyl-: Similar structure but lacks the hydroxyl group.
5-Methyl-1-phenyl-1-hexen-3-one: Similar structure but contains a double bond.
5-Methyl-5-phenyl-3-hexanone: Similar structure but with different positioning of functional groups
Uniqueness
3-Hexanone, 1-hydroxy-5-methyl-1-phenyl- is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
59357-19-6 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-hydroxy-5-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-12(14)9-13(15)11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3 |
Clé InChI |
GOORTAHFYKDOEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



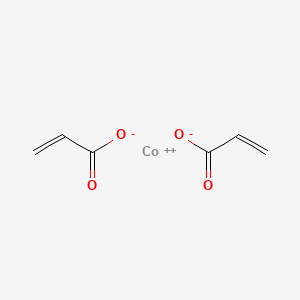
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
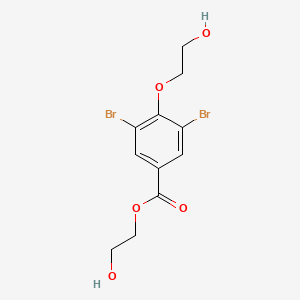
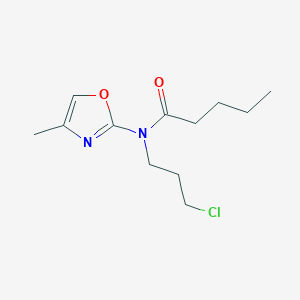
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
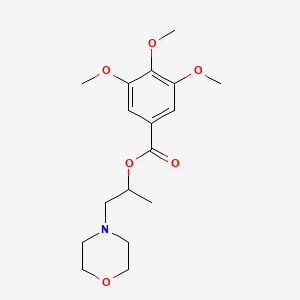

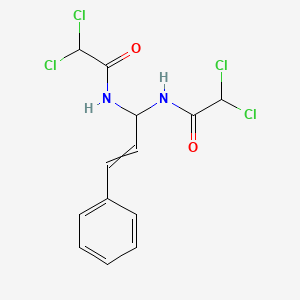
![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
